3-(2,4-dimethoxyphenyl)-4-methyl-7-((2-methylallyl)oxy)-2H-chromen-2-one
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Overview
Description
3-(2,4-Dimethoxyphenyl)-4-methyl-7-((2-methylallyl)oxy)-2H-chromen-2-one is a complex organic compound belonging to the chromen-2-one class. This compound features a chromen-2-one core with various substituents, including a 2,4-dimethoxyphenyl group, a methyl group, and a (2-methylallyl)oxy group. Its intricate structure and functional groups make it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-dimethoxyphenyl)-4-methyl-7-((2-methylallyl)oxy)-2H-chromen-2-one typically involves multiple steps, starting with the construction of the chromen-2-one core. One common approach is the Pechmann condensation, where a phenol derivative reacts with a β-keto ester in the presence of an acid catalyst to form the chromen-2-one skeleton.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or large batch reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The presence of methoxy groups makes it susceptible to oxidation, leading to the formation of quinones or other oxidized products.
Reduction: Reduction reactions can be performed to convert the chromen-2-one core to its corresponding dihydrochromen-2-one derivative.
Substitution: The methoxy and allyl groups can undergo nucleophilic substitution reactions with different reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized derivatives.
Reduction: Dihydrochromen-2-one derivatives.
Substitution: Substituted chromen-2-one derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, the compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its structural similarity to natural compounds can make it useful in drug discovery.
Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory or antioxidant agent. Its ability to modulate biological pathways can be harnessed for therapeutic purposes.
Industry: In the industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3-(2,4-dimethoxyphenyl)-4-methyl-7-((2-methylallyl)oxy)-2H-chromen-2-one exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved would depend on the biological context and the specific derivatives formed.
Comparison with Similar Compounds
Coumarin: A simpler analog with a similar core structure.
Chromone: A related compound with a different substitution pattern.
Flavonoids: Natural compounds with similar chromen-2-one structures.
Uniqueness: 3-(2,4-Dimethoxyphenyl)-4-methyl-7-((2-methylallyl)oxy)-2H-chromen-2-one stands out due to its specific combination of substituents, which can impart unique chemical and biological properties compared to its analogs.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer numerous opportunities for innovation and discovery.
Biological Activity
3-(2,4-Dimethoxyphenyl)-4-methyl-7-((2-methylallyl)oxy)-2H-chromen-2-one, a compound belonging to the class of chromen-2-one derivatives, has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive understanding.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the condensation of 2,4-dimethoxybenzaldehyde with 4-methyl-7-hydroxy-2H-chromen-2-one in the presence of a base like potassium carbonate. This is followed by alkylation with 2-methylallyl bromide under basic conditions to yield the final product.
Antioxidant Properties
Research indicates that compounds with a chromen-2-one structure exhibit significant antioxidant activity. The presence of the methoxy and allyl groups may enhance the electron-donating ability of the compound, contributing to its capacity to scavenge free radicals. In vitro studies have demonstrated that this compound can effectively reduce oxidative stress in cellular models.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation. It appears to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in inflammatory pathways. This inhibition can lead to reduced inflammatory responses in various biological systems .
Anticancer Activity
Preliminary studies have suggested that this compound exhibits anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance, it may activate caspases and inhibit anti-apoptotic proteins like Bcl-2 .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition :
- Cell Signaling Pathways :
Study on Antioxidant Activity
A study evaluated the antioxidant potential of several chromen-2-one derivatives, including our compound. Results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, suggesting its effectiveness as an antioxidant agent.
Evaluation of Anti-inflammatory Effects
In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in decreased levels of TNF-alpha and IL-6, demonstrating its anti-inflammatory capabilities.
Anticancer Research
In vitro studies on breast cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability and increased apoptosis rates. Molecular assays indicated activation of caspase pathways as a mechanism for its anticancer effects .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |
---|---|---|---|
This compound | High | Moderate | High |
Coumarin Derivative A | Moderate | Low | Moderate |
Coumarin Derivative B | Low | High | Low |
Properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-4-methyl-7-(2-methylprop-2-enoxy)chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O5/c1-13(2)12-26-16-7-8-17-14(3)21(22(23)27-20(17)11-16)18-9-6-15(24-4)10-19(18)25-5/h6-11H,1,12H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUYTNAKCJRVAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=C)C)C3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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